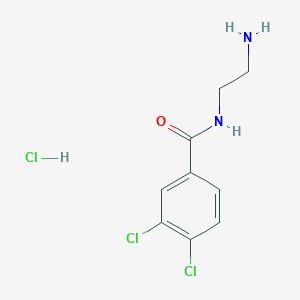

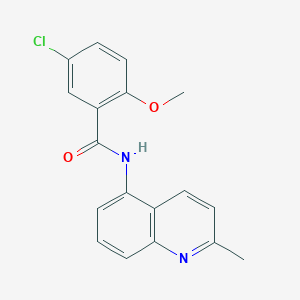

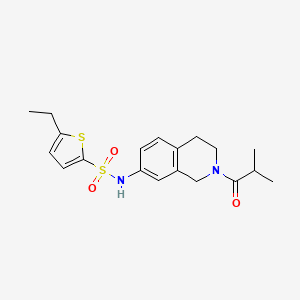

N-(2-aminoethyl)-3,4-dichlorobenzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in several papers. For instance, paper details the synthesis of a series of dichlorobenzamide derivatives by reacting 3,5-dichlorobenzoyl chloride with arylamine compounds. Similarly, paper and describe the synthesis of N-benzylcarboxamides and their reactions with chlorosulfonic acid to yield p-sulfonyl chlorides, which are then used to produce amino acid derivatives and dipeptide methyl esters. These methods could potentially be adapted for the synthesis of N-(2-aminoethyl)-3,4-dichlorobenzamide hydrochloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for understanding their properties and reactivity. Paper provides crystal structures for some dichlorobenzamide compounds, which were confirmed by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The detailed crystallographic data can give insights into the molecular geometry, bond lengths, and angles, which are essential for predicting the behavior of similar compounds like this compound.

Chemical Reactions Analysis

The reactivity of benzamide derivatives with various nucleophiles and electrophiles is discussed in several papers. Paper investigates the electrophilic properties of 4-chloro-N-(hydroxymethyl)benzamide and its acetoxymethyl derivative, showing that the latter can react with nucleophiles such as cyanide and glutathione. Paper reports a Co(III)-catalyzed [4 + 2] annulation of N-chlorobenzamides with maleimides, demonstrating the potential for cyclization reactions. These studies suggest that this compound may also participate in various chemical reactions, depending on its functional groups and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. While the papers do not directly discuss the properties of this compound, they do provide information on related compounds. For example, paper synthesizes N-(4-sulfaphenyl)-2-hydroxyl-5-chlorobenzamide and characterizes its structure using NMR, IR, and mass spectrometry (MS), which are techniques that could also be applied to determine the properties of this compound. Additionally, the pharmacodynamic study in paper and the antiproliferative activity assessment in paper highlight the importance of understanding the biological activities of these compounds, which could be relevant for this compound as well.

Applications De Recherche Scientifique

Environmental Assessment and Biodegradation

N-(2-aminoethyl)-3,4-dichlorobenzamide hydrochloride is a derivative of 2,6-dichlorobenzamide (BAM), a notable groundwater contaminant. Reinnicke et al. (2012) noted that isotope fractionation occurs during the biodegradation of BAM, suggesting a potential for environmental assessments to track the fate of such contaminants (Reinnicke et al., 2012). Additionally, Raes et al. (2019) found that Aminobacter sp. MSH1 can mineralize BAM, highlighting a unique pathway for the bioremediation of groundwater contaminants (Raes et al., 2019).

Molecular Structure and Spectroscopy Analysis

The molecular structure and spectroscopic properties of related compounds like 2,6-dichlorobenzamide have been explored by Tao et al. (2016). Their study involved the analysis of FT-IR and FT-Raman spectra, providing insights into the molecular characteristics of such compounds (Tao et al., 2016).

Groundwater Contamination and Remediation

2,6-dichlorobenzamide, closely related to this compound, has been identified as a persistent groundwater pollutant. Sørensen et al. (2006) studied the microbial degradation of this compound, emphasizing its relevance in addressing groundwater contamination (Sørensen et al., 2006).

Chemical Synthesis and Characterization

In the realm of chemical synthesis, Neelakandan et al. (2013) described an improved process for synthesizing related compounds, highlighting the significance of precise and efficient synthesis methods in scientific research (Neelakandan et al., 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures, such as aebsf and N-(2-Aminoethyl)maleimide , are known to inhibit proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin , and form covalent bonds between polymeric precursors . Proteases play a crucial role in many biological processes, including digestion of ingested proteins, protein synthesis, and cell signaling.

Mode of Action

Similar compounds like aebsf act as irreversible inhibitors, covalently modifying the hydroxyl of serine residues . This modification can lead to the inhibition of the target enzymes, altering their function and potentially leading to various downstream effects.

Propriétés

IUPAC Name |

N-(2-aminoethyl)-3,4-dichlorobenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O.ClH/c10-7-2-1-6(5-8(7)11)9(14)13-4-3-12;/h1-2,5H,3-4,12H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMEOVGDODNQWCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCCN)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94319-86-5 |

Source

|

| Record name | N-(2-aminoethyl)-3,4-dichlorobenzamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[(2,4-dichlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3009789.png)

![4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3009791.png)

![5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3009804.png)

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3009809.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B3009810.png)